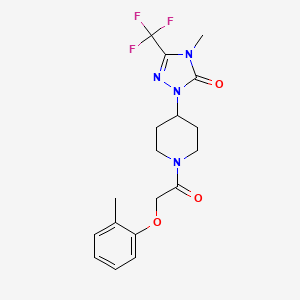

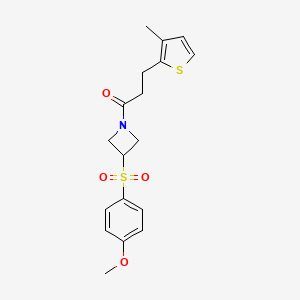

![molecular formula C12H11Cl2NO B2405711 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone CAS No. 320419-47-4](/img/structure/B2405711.png)

4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone” is a chemical compound with the linear formula C12H11Cl2NO . It’s also known as "(2E)-4,6-dichloro-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4,6-trisubstituted pyrimidines has been achieved using commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material . An optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.13 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Fluorescence and Cell Imaging

4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone derivatives have been studied for their aggregation-induced emission characteristics. They display stimulus-responsive fluorescent properties and can be used for cell imaging, especially in cancer research. The derivatives exhibit reversible piezochromism and solvent-induced emission changes, making them suitable for biomedical applications (Lei et al., 2016).

Chemical Reaction Mechanisms

The compound has been studied in the context of chemical reactions under ambient conditions. For instance, its interaction with pyridine derivatives forms methylenebispyridinium dichloride compounds. This research provides insights into the kinetics and mechanisms of these reactions, which are significant in organic chemistry (Rudine et al., 2010).

Optical Properties

Studies have also focused on the optical properties of derivatives of this compound. These derivatives are notable for their nonlinear optical characteristics, which make them potential candidates for applications in laser technology and optical data storage (Moylan et al., 1996).

Biomedical Applications

In the medical field, derivatives of this compound have been synthesized and tested for inhibitory activity against enzymes relevant to Alzheimer’s disease. This research represents a step towards developing new therapeutic agents for neurodegenerative diseases (Farrokhi et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have been found to display significant antimicrobial activity. These compounds have shown potential in combating various bacterial and fungal infections, highlighting their importance in the development of new antibiotics (Ghorab et al., 2017).

Energetic Characterization

An energetic characterization of indanone derivatives, which include this compound, has been conducted. This research is vital for understanding the thermodynamic properties of these compounds, which is crucial in fields like materials science and chemical engineering (Silva et al., 2018).

Safety and Hazards

The compound is considered hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage. It’s recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production .

Mode of Action

It’s worth noting that related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .

Biochemical Pathways

It’s known that related compounds can inhibit the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes .

Pharmacokinetics

The compound’s molecular weight is 25613, which is within the range generally favorable for oral bioavailability .

Result of Action

Related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .

Propriétés

IUPAC Name |

(2E)-4,6-dichloro-2-(dimethylaminomethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-15(2)6-7-3-9-10(12(7)16)4-8(13)5-11(9)14/h4-6H,3H2,1-2H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKVVQLXMBFLII-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CC2=C(C1=O)C=C(C=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

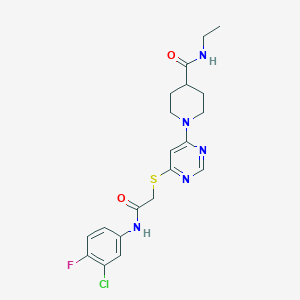

![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)

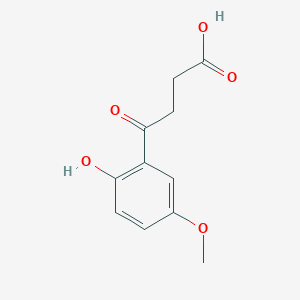

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)

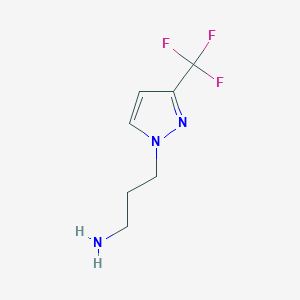

![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)

![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)

![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)

![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)

![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)